molecular formula C7H14N2O2 B588355 1,2-Diaminocyclohexane-1-carboxylic acid CAS No. 155856-84-1

1,2-Diaminocyclohexane-1-carboxylic acid

Cat. No.: B588355
CAS No.: 155856-84-1
M. Wt: 158.201
InChI Key: HMGVBIPNROOJJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Diaminocyclohexane-1-carboxylic Acid is a chiral compound of high interest in pharmaceutical research and organic synthesis. Its structure, featuring both diamino and carboxylic acid functional groups, makes it a valuable precursor for synthesizing chiral ligands, catalysts, and complex molecular frameworks. Researchers utilize this bifunctional compound in the development of novel metal complexes and as a key building block for the synthesis of structurally diverse compounds. It is also a critical intermediate in exploring new chemical entities and biological probes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

155856-84-1

Molecular Formula

C7H14N2O2

Molecular Weight

158.201

IUPAC Name

1,2-diaminocyclohexane-1-carboxylic acid

InChI

InChI=1S/C7H14N2O2/c8-5-3-1-2-4-7(5,9)6(10)11/h5H,1-4,8-9H2,(H,10,11)

InChI Key

HMGVBIPNROOJJR-UHFFFAOYSA-N

SMILES

C1CCC(C(C1)N)(C(=O)O)N

Synonyms

Cyclohexanecarboxylic acid, 1,2-diamino- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogs of this compound

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Melting Point (°C) Functional Groups Key Uses/Notes
1-Amino-1-cyclohexanecarboxylic acid C₇H₁₃NO₂ 2756-85-6 143.18 >300 1° amine, carboxylic acid High thermal stability
trans-2-Amino-1-cyclohexanecarboxylic acid C₇H₁₃NO₂ 5691-19-0 143.18 274–278 1° amine, carboxylic acid Expensive synthesis
1-Amino-2-hydroxycyclohexanecarboxylic acid C₇H₁₃NO₃ 197247-91-9 159.18 Not reported 1° amine, hydroxyl, carboxylic acid Enhanced H-bonding potential
(1S,2S)-(+)-1,2-Diaminocyclohexane C₆H₁₄N₂ Not provided 114.20 Not reported Two 1° amines Chiral ligand in catalysis

Functional Group Analysis

  • This compound: Combines two amino groups and a carboxylic acid. This trifunctional structure enables diverse interactions, such as simultaneous metal coordination (via amines) and solubility modulation (via the acid group).
  • ~274°C for trans-2-amino variant) .
  • 1-Amino-2-hydroxycyclohexanecarboxylic acid: Replaces the second amino group with a hydroxyl (-OH), enhancing hydrogen-bonding capacity but limiting metal-binding utility compared to the diamine .

Physicochemical and Economic Considerations

  • Melting Points: The trans-2-amino variant (274–278°C) melts at a lower temperature than the 1-amino analog (>300°C), likely due to stereochemical effects on crystal packing .
  • Cost: trans-2-Amino-1-cyclohexanecarboxylic acid is priced at JPY 57,500 per gram, suggesting challenging synthesis or purification, whereas 1-amino-1-cyclohexanecarboxylic acid costs JPY 13,800 per 25g .
  • Solubility: The carboxylic acid group in this compound would improve water solubility compared to non-acid analogs like 1,2-diaminocyclohexane.

Catalytic and Pharmaceutical Utility

  • Metal Chelation: The dual amino and carboxylic acid groups in this compound make it a candidate for designing transition-metal catalysts, analogous to (1S,2S)-1,2-diaminocyclohexane’s use in asymmetric hydrogenation .

Preparation Methods

Diastereomeric Salt Formation

The resolution of racemic trans-1,2-diaminocyclohexane (1 ) using L-tartaric acid is a critical first step. A saturated aqueous solution of (±)-1 is treated with L-tartaric acid at 90–120°C, forming diastereomeric salts. Recrystallization in methanol/water mixtures selectively isolates the (1R,2R)-1,2-diaminocyclohexane L-tartrate salt (2 ) with >99% enantiomeric excess (ee).

Reaction Conditions

ParameterValue
SolventH₂O
Temperature90–120°C
Molar Ratio (1:L-tartaric acid)1:1
Yield70–85%

Carboxylation via Strecker Synthesis

The resolved (1R,2R)-diamine undergoes carboxylation using potassium cyanide and ammonium carbonate under acidic conditions. This one-pot Strecker reaction introduces the carboxylic acid group at the C1 position while retaining the stereochemical integrity.

Optimization Insights

  • pH Control : Maintaining pH 3–4 with HCl prevents epimerization.

  • Solvent System : Methanol/water (4:1) enhances solubility of intermediates.

  • Yield : 55–65% after recrystallization in ether-alcohol.

Aziridinium Ion Ring-Opening Strategy

Cyclohexene Oxide Aminolysis

Cyclohexene oxide (3 ) reacts with pyrrolidine in THF at 0°C to form trans-1,2-aminocyclohexanol (4 ). Subsequent treatment with mesyl chloride generates the aziridinium ion (5 ), which reacts with ammonia to yield trans-1,2-diaminocyclohexane (1 ).

Mechanistic Considerations

  • Regioselectivity : Steric hindrance directs nucleophilic attack to the less substituted carbon.

  • Stereochemistry : Anti-periplanar transition state ensures trans-configured product.

Oxidative Carboxylation

The diamine 1 is treated with glyoxylic acid in acetic acid, forming a Schiff base intermediate. Catalytic hydrogenation (H₂, Pd/C) reduces the imine and oxidizes the benzylic position to the carboxylic acid.

Data Summary

StepConditionsYield
Aziridinium FormationMsCl, Et₃N, CH₂Cl₂88%
CarboxylationGlyoxylic acid, H₂/Pd/C73%

Hydrogenation of Nitrile Precursors

Cyanocyclohexene Synthesis

1,2-Cyclohexenedicarbonitrile (6 ) is prepared via Diels-Alder reaction between 1,3-butadiene and fumaronitrile. Partial hydrolysis with HCl yields 1-cyano-2-carbamoylcyclohexane (7 ).

Catalytic Hydrogenation

Raney nickel-catalyzed hydrogenation of 7 at 80°C under 50 atm H₂ simultaneously reduces the nitrile and amide groups to amines, yielding this compound.

Critical Parameters

  • Catalyst Loading : 10 wt% Ni ensures complete reduction.

  • Byproduct Mitigation : Excess NH₃ suppresses secondary amine formation.

Purification and Stabilization Techniques

Recrystallization Protocols

Crude product is purified via sequential solvent extractions:

  • Defatting : Hexane removes nonpolar impurities.

  • Recrystallization : Methanol/ether (1:3) yields needle-like crystals (purity >98%).

Stabilization Against Degradation

  • pH Control : Storage at pH 6–7 (ammonium acetate buffer) prevents decarboxylation.

  • Temperature : −20°C under N₂ atmosphere extends shelf life to >2 years.

Comparative Analysis of Synthetic Routes

Table 1: Method Efficiency Comparison

MethodOverall YieldPurityScalability
Tartaric Acid Resolution58%99% eePilot-scale
Aziridinium Route64%97%Lab-scale
Hydrogenation71%95%Industrial

Key Findings

  • The hydrogenation route offers superior yields but requires high-pressure equipment.

  • Tartaric acid resolution remains the gold standard for enantiopure material despite moderate yields .

Q & A

Q. What are the standard synthetic routes for 1,2-diaminocyclohexane-1-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclohexane-derived precursors, such as cyclohexene oxide or cyclohexanone, subjected to amination and carboxylation steps. Key variables include pH (optimized between 8–10 for amine stability), temperature (40–60°C to avoid racemization), and catalysts (e.g., palladium for hydrogenation steps). Yield optimization requires monitoring via HPLC or LC-MS to detect byproducts like trans-isomers or over-oxidized derivatives .

Q. How can researchers characterize the stereochemical configuration of this compound derivatives?

Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and polarimetric detection to resolve enantiomers. X-ray crystallography is definitive for absolute configuration determination, while 1H^1\text{H}- and 13C^{13}\text{C}-NMR can distinguish diastereomers via coupling constants (e.g., J=812HzJ = 8–12 \, \text{Hz} for cis vs. trans isomers) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Due to its amino and carboxylic acid functional groups, use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizing agents. Store under nitrogen at 2–8°C to prevent degradation. Emergency procedures should address skin/eye irritation (rinse with water for 15 minutes) and respiratory exposure (use respirators if aerosolized) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Contradictions often arise from impurities (e.g., residual solvents or isomers) or assay variability. Implement orthogonal purity assessments (e.g., NMR, elemental analysis) and validate bioassays using standardized cell lines (e.g., HEK293 for receptor studies). Reproducibility requires strict adherence to synthetic protocols and disclosure of batch-specific data .

Q. What computational methods are effective for modeling the chelation behavior of this compound with metal ions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict binding affinities for metals like Cu2+^{2+} or Zn2+^{2+}. Molecular dynamics (MD) simulations in explicit solvent (e.g., water) reveal conformational stability and coordination geometries. Validate predictions with experimental techniques like ITC (isothermal titration calorimetry) or EXAFS .

Q. How does the stability of this compound vary under different pH and temperature conditions?

Conduct accelerated stability studies using HPLC-UV:

  • pH stability : Buffer solutions (pH 2–12) at 25°C for 48 hours. Degradation peaks indicate hydrolysis or racemization.
  • Thermal stability : Thermogravimetric analysis (TGA) up to 200°C identifies decomposition thresholds.
ConditionDegradation PathwayEvidence Source
pH < 3Carboxylic acid protonation
pH > 10Amine deprotonation
T > 100°CCyclohexane ring cleavage

Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis of this compound?

  • Catalytic asymmetric synthesis : Use chiral auxiliaries like (R)-BINAP with Rh catalysts for hydrogenation.
  • Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer.
  • Crystallization-induced diastereomer resolution : Co-crystallize with chiral counterions (e.g., L-tartaric acid) .

Methodological Best Practices

  • Data validation : Cross-reference spectroscopic data with databases (e.g., PubChem, NIST) to confirm compound identity .
  • Contradiction analysis : Apply Bradford-Hill criteria to assess causality in bioactivity studies .
  • Thermodynamic profiling : Combine DSC (differential scanning calorimetry) and solubility studies to predict formulation stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.